Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate

Purity Specification Quality Control Research Procurement

For researchers requiring precise stoichiometric control in S-alkylation or electrochemical sensor fabrication, this anhydrous monopotassium salt (MW 268.35 g/mol) eliminates the gravimetric uncertainty of the variable-hydration sodium salt dihydrate. - 98% HPLC purity ensures accurate molar equivalence for surfactant precursor synthesis. - Sulfonate-functionalized scaffold enables selective adsorption of cationic redox probes (e.g., [Ru(NH₃)₆]³⁺) for charge-discrimination sensor platforms. - Thioxo group provides inherent reducing capacity for one-pot Au nanocluster synthesis (Hg²⁺ detection limit 0.5 nM), eliminating extra reductant reagents.

Molecular Formula C7H5KN2O3S2
Molecular Weight 268.4 g/mol
CAS No. 100758-46-1
Cat. No. B12859911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate
CAS100758-46-1
Molecular FormulaC7H5KN2O3S2
Molecular Weight268.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)[O-])NC(=S)N2.[K+]
InChIInChI=1S/C7H6N2O3S2.K/c10-14(11,12)4-1-2-5-6(3-4)9-7(13)8-5;/h1-3H,(H2,8,9,13)(H,10,11,12);/q;+1/p-1
InChIKeyFUTUORWWLGMXLC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 2-Thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate: Research Intermediate Specification


Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate (CAS 100758-46-1) is a monopotassium salt of a heterocyclic benzimidazole-2-thione bearing a 5-sulphonate substituent, with molecular formula C₇H₅KN₂O₃S₂ and molecular weight 268.4 g/mol . This compound belongs to the class of 2-thioxo-benzimidazole-5-sulfonic acid salts, a family that has been investigated for use as pharmaceutical intermediates, surfactant precursors, and ligands for metal coordination [1]. Commercially, the compound is offered at a certified purity of 98% (HPLC) for research and development purposes .

FormDefined monopotassium salt, anhydrous stoichiometry
Regiochemistry5-sulphonate isomer with distinct electronic profile
Research useSynthetic intermediate, SAM ligand, metal-coordination studies

Why Generic Substitution Fails: Counter-Ion and Position-Specific Performance


Within the 2-thioxo-benzimidazole-5-sulfonate family, the choice of counter-ion (K⁺ vs. Na⁺ vs. free acid) directly governs solubility, crystallization behavior, and compatibility in downstream synthetic or formulation steps . Substitution at the 5-position of the benzimidazole ring yields a regioisomer with distinct electronic and steric properties compared to the 6-sulphonate isomer [1]. Furthermore, the thioxo (C=S) group imparts metal-coordinating and redox activity that is absent in the 2-oxo or 2-alkyl analogs, making indiscriminate interchange scientifically unsound without experimental requalification [2]. The evidence below quantifies key performance differences that directly inform compound selection.

Counter-ion interchange (K⁺ vs. Na⁺ vs. free acid)
Salt form may shift solubility, crystallization behavior, and downstream compatibility; anhydrous potassium form may not transfer directly to sodium or free acid workflows.
Regioisomer substitution (5-sulphonate vs. 6-sulphonate)
Positional isomer exhibits different electronic and steric properties; performance in SAM formation or metal coordination may not reproduce.
Thioxo replacement (2-oxo or 2-alkyl analogs)
C=S group provides metal-coordinating and redox activity absent in 2-oxo/2-alkyl benzimidazoles; direct substitution may require experimental requalification.

Product-Specific Evidence: Differentiating from In-Class Alternatives


Certified Purity and Defined Stoichiometry for Reproducible Procurement

Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate (CAS 100758-46-1) is commercially available with a certified purity of 98% (HPLC) . While sodium salt analogs (e.g., CAS 53918-03-9) are also offered at comparable purity levels, the potassium salt benefits from a defined single-counter-ion stoichiometry (monopotassium salt, C₇H₅KN₂O₃S₂, MW 268.35 g/mol) that eliminates the batch-to-batch hydration-state variability commonly observed with the sodium salt dihydrate form (CAS 207511-11-3, MW 288.28 g/mol) . This defined stoichiometry ensures gravimetric accuracy in molarity-dependent experimental protocols.

Defined Stoichiometry
Specification review
Monopotassium anhydrous (MW 268.35) vs. sodium salt dihydrate (MW ~288.28); ~7% mass uncertainty avoided.
Supports gravimetric reproducibility in quantitative synthesis.
Data to verify with supplier certificate; hydration variability of sodium analog cited from public listings.
Purity Specification Quality Control Research Procurement

Charge-Selective Self-Assembled Monolayers via Sulfonate Functionality

In a head-to-head electrochemical comparison using cyclic voltammetry on Au(111), 2-mercaptobenzimidazole-5-sulfonate (MBIS, the anion corresponding to the target compound) demonstrated a characteristic post-adsorption peak for the cationic redox probe [Ru(NH₃)₆]³⁺ that was entirely absent at electrodes modified with the non-sulfonated analog 2-mercaptobenzimidazole (MBI) [1]. This charge-selective behavior is directly attributable to the negatively charged sulfonate group, which electrostatically attracts cationic probes while repelling anionic species—a functional property not achievable with uncharged benzimidazole-thione ligands.

Charge-Selective SAMs
Head-to-head
MBIS-modified Au(111): post-adsorption peak for [Ru(NH₃)₆]³⁺ detected. MBI (non-sulfonated): no peak.
Enables cation-selective electrochemical sensor platforms.
Cyclic voltammetry on Au(111); mixed SAM from MBI/MBIS solutions.
Self-Assembled Monolayers Electrochemical Sensing Surface Chemistry

Dual-Function Ligand for Fluorescent Gold Nanocluster Synthesis

Sodium 2-mercaptobenzimidazole-5-sulfonate (SMBD, the sodium congener of the target compound) was employed as both protecting ligand and reducing agent in a one-pot room-temperature synthesis of orange-yellow fluorescent gold nanoclusters (SMBD@AuNCs) [1]. The resulting AuNCs exhibited maximum emission at 630 nm (λ_ex = 360 nm) and enabled a fluorescence quenching-based Hg²⁺ sensing method with a detection limit of 0.5 nM and linear range from 4.0 nM to 20.0 μM (R² = 0.999) [1]. The sulfonate group is essential for aqueous dispersibility, while the thione/thiol functionality coordinates Au, distinguishing this ligand from non-thioxo benzimidazole sulfonates (e.g., 2-phenyl-1H-benzimidazole-5-sulfonate) which lack metal-reducing capacity.

Dual-Function AuNC Ligand
Class-level
SMBD@AuNCs: Hg²⁺ detection limit 0.5 nM, linear 4.0 nM–20.0 μM. Non-thioxo analogs require separate reductant.
Supports simplified fluorescent nanoprobe synthesis and heavy-metal sensing.
Based on sodium congener (SMBD); class-level inference for potassium salt.
Gold Nanoclusters Fluorescence Sensing Mercury Detection

Enhanced Pb²⁺ Detection Sensitivity at Modified Gold Electrodes

Among a series of ω-mercapto alkyl/aryl sulfonate modifiers evaluated for anodic stripping voltammetry determination of Pb²⁺, 2-mercaptobenzimidazole-5-sulfonate (MBIS) offered the best performance with a detection limit of 0.4 μg L⁻¹ [1]. This represents an approximately 500-fold improvement over Au electrodes modified with 2-mercaptoethane sulfonate (MES), which achieved a detection limit of 207 μg L⁻¹ for Pb²⁺ under comparable conditions [1]. The aromatic benzimidazole scaffold provides a more rigid and ordered SAM structure compared to short-chain alkyl sulfonates, enhancing sensitivity and reducing fouling from humic acids.

Pb²⁺ Detection Sensitivity
Head-to-head
MBIS-modified electrode: Pb²⁺ LOD 0.4 μg L⁻¹. MES-modified electrode: 207 μg L⁻¹ (~500-fold difference).
Supports high-sensitivity environmental Pb²⁺ monitoring platform development.
Anodic stripping voltammetry, sodium citrate buffer pH 9.0; 97% recovery in natural water.
Electrochemical Sensor Lead Detection Modified Electrode

Key Research and Industrial Application Scenarios


Precision Organic Synthesis and Medicinal Chemistry Intermediate

The 98% purity and defined anhydrous monopotassium stoichiometry (MW 268.35 g/mol) make Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate the preferred procurement choice for quantitative synthetic transformations—such as S-alkylation to generate 2-thioalkyl-benzimidazole-5-sulfonate surfactant precursors [1]—where accurate molar equivalence is critical. Unlike the sodium salt dihydrate (variable hydration, MW 288.28 g/mol), the potassium form eliminates gravimetric uncertainty associated with water content .

Charged SAMs for Cation-Selective Electrochemical Sensors

The sulfonate-functionalized benzimidazole-2-thione scaffold (MBIS) provides essential negative surface charge for constructing SAMs that selectively adsorb cationic redox probes such as [Ru(NH₃)₆]³⁺ [2]. This charge-discrimination property is absent in non-sulfonated benzimidazole-thione analogs, making the 5-sulfonate derivative uniquely suitable for electrochemical sensor platforms requiring analyte charge selectivity [2].

Fluorescent Metal Nanocluster Synthesis and Heavy-Metal Sensing

The thioxo-benzimidazole-5-sulfonate ligand system (as sodium or potassium salt) simultaneously reduces Au³⁺ and caps the resulting Au nanoclusters, yielding fluorescent probes (λ_em 630 nm) for Hg²⁺ detection with a 0.5 nM detection limit [3]. Non-thioxo benzimidazole sulfonates lack the inherent reducing capacity and thus require additional reagents, increasing procedural complexity and batch variability [3].

Trace Environmental Lead Analysis via Modified Electrodes

Gold electrodes modified with 2-mercaptobenzimidazole-5-sulfonate achieve a Pb²⁺ detection limit of 0.4 μg L⁻¹ by anodic stripping voltammetry—a ~500-fold sensitivity gain over short-chain alkyl sulfonate modifiers such as 2-mercaptoethane sulfonate (MES, 207 μg L⁻¹) [4]. This performance differential directly supports procurement of the benzimidazole-5-sulfonate scaffold for high-sensitivity environmental monitoring applications [4].

Application
Selection Property
Validation Focus
Quantitative synthetic transformations
Defined anhydrous monopotassium stoichiometry
Gravimetric accuracy in molarity-dependent protocols
Charged SAM electrochemical sensors
Sulfonate-functionalized benzimidazole-2-thione scaffold
Cation-selective redox probe adsorption response
Fluorescent metal nanocluster probes
Thioxo group enabling dual reducing/capping function
AuNC fluorescence and Hg²⁺ detection limit
Trace environmental lead analysis
MBIS-modified electrode with aromatic SAM architecture
Anodic stripping voltammetry sensitivity in water samples
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